molecular formula C16H19NO3S B5368370 2,4-diethoxy-N-(thiophen-2-ylmethyl)benzamide

2,4-diethoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B5368370
M. Wt: 305.4 g/mol
InChI Key: GWNUAXKHCMEWHG-UHFFFAOYSA-N
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Description

2,4-diethoxy-N-(thiophen-2-ylmethyl)benzamide is an organic compound with the molecular formula C16H19NO3S and a molecular weight of 305.39 g/mol . This compound is characterized by the presence of a benzamide core substituted with two ethoxy groups at the 2 and 4 positions and a thiophen-2-ylmethyl group attached to the nitrogen atom.

Preparation Methods

The synthesis of 2,4-diethoxy-N-(thiophen-2-ylmethyl)benzamide can be achieved through various synthetic routes. One common method involves the condensation of 2,4-diethoxybenzoic acid with thiophen-2-ylmethylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Chemical Reactions Analysis

2,4-diethoxy-N-(thiophen-2-ylmethyl)benzamide undergoes several types of chemical reactions, including:

Scientific Research Applications

2,4-diethoxy-N-(thiophen-2-ylmethyl)benzamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-diethoxy-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The thiophene ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The ethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

2,4-diethoxy-N-(thiophen-2-ylmethyl)benzamide can be compared with similar compounds such as 2,4-dimethoxy-N-(thiophen-2-ylmethyl)benzamide. The key difference lies in the substitution pattern on the benzamide core, where ethoxy groups are replaced by methoxy groups. This difference can influence the compound’s chemical reactivity, solubility, and biological activity .

Similar compounds include:

These compounds share structural similarities but may exhibit different properties and applications due to variations in their substituents.

Properties

IUPAC Name

2,4-diethoxy-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-3-19-12-7-8-14(15(10-12)20-4-2)16(18)17-11-13-6-5-9-21-13/h5-10H,3-4,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNUAXKHCMEWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)NCC2=CC=CS2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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